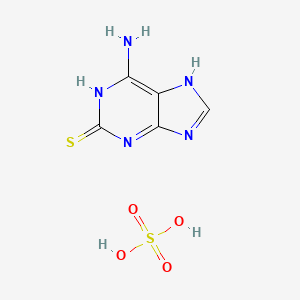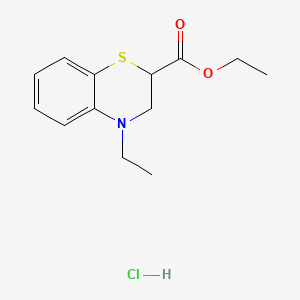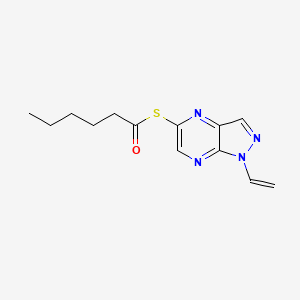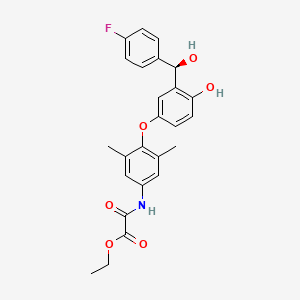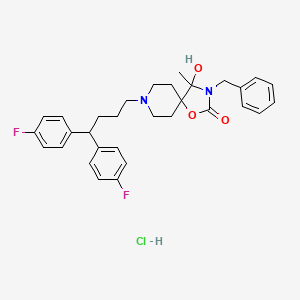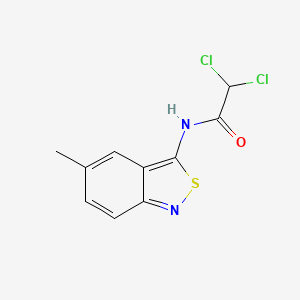
Glemanserin, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It was the first truly selective 5-HT2A ligand to be discovered and led to the development of other potent and selective 5-HT2A receptor antagonists such as volinanserin . Although it was investigated clinically for the treatment of generalized anxiety disorder, it was ultimately found to be ineffective and was not marketed .
Métodos De Preparación
The synthesis of Glemanserin involves several steps. The key synthetic route includes the reaction of α-phenyl-1-(2-phenylethyl)-4-piperidine methanol with various reagents under specific conditions
Análisis De Reacciones Químicas
Glemanserin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Glemanserin has been used extensively in scientific research due to its selective antagonism of the 5-HT2A receptor . Its applications include:
Chemistry: Used as a reference compound in the study of 5-HT2A receptor ligands.
Biology: Employed in research to understand the role of 5-HT2A receptors in various biological processes.
Industry: Utilized in the development of other selective 5-HT2A receptor antagonists.
Mecanismo De Acción
Glemanserin exerts its effects by selectively antagonizing the 5-HT2A receptor . This receptor is a subtype of the serotonin receptor, which is involved in various neurological processes. By blocking the 5-HT2A receptor, Glemanserin can modulate the effects of serotonin in the brain, which is why it was initially investigated for its potential anxiolytic effects .
Comparación Con Compuestos Similares
Glemanserin is compared with other similar compounds such as:
Volinanserin: A more potent and selective 5-HT2A receptor antagonist developed as a fluorinated analogue of Glemanserin.
Pruvanserin: Another 5-HT2A receptor antagonist with similar properties.
Roluperidone: A compound with similar receptor selectivity but different therapeutic applications.
Lenperone: Another compound in the same class with distinct pharmacological properties.
Glemanserin’s uniqueness lies in its role as the first truly selective 5-HT2A ligand, paving the way for the development of more potent and selective antagonists .
Propiedades
Número CAS |
132553-87-8 |
|---|---|
Fórmula molecular |
C20H25NO |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
(R)-phenyl-[1-(2-phenylethyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C20H25NO/c22-20(18-9-5-2-6-10-18)19-12-15-21(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19-20,22H,11-16H2/t20-/m0/s1 |
Clave InChI |
AXNGJCOYCMDPQG-FQEVSTJZSA-N |
SMILES isomérico |
C1CN(CCC1[C@H](C2=CC=CC=C2)O)CCC3=CC=CC=C3 |
SMILES canónico |
C1CN(CCC1C(C2=CC=CC=C2)O)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


